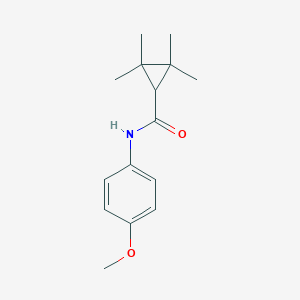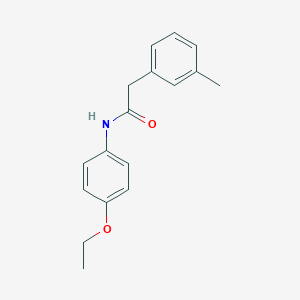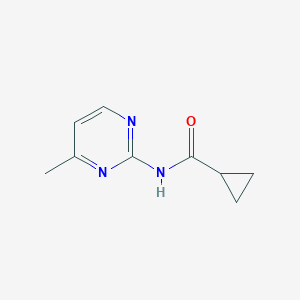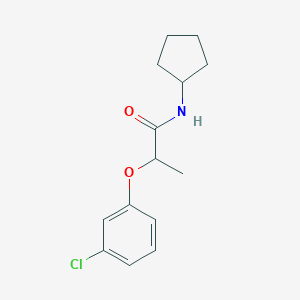
N-(4-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and research applications. This compound is commonly referred to as MTCCA and is widely used in various scientific research studies. In
Mécanisme D'action
MTCCA acts as an inhibitor of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. MTCCA has also been found to inhibit the activity of the adenosine A2A receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
MTCCA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. MTCCA has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, MTCCA has been found to have anticancer effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
MTCCA has several advantages for lab experiments. It is a highly specific inhibitor of enzymes and receptors, which makes it a valuable tool for studying their function. MTCCA is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, MTCCA has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in some experiments. Additionally, MTCCA has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on MTCCA. One potential area of research is the development of more potent and selective inhibitors of enzymes and receptors that are targeted by MTCCA. Another potential area of research is the use of MTCCA in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of MTCCA and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of MTCCA involves the reaction of 4-methoxybenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxylic acid in the presence of a base. The reaction results in the formation of MTCCA as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
MTCCA has been widely used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. MTCCA has also been used as a research tool to study the mechanism of action of various enzymes and receptors.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-14(2)12(15(14,3)4)13(17)16-10-6-8-11(18-5)9-7-10/h6-9,12H,1-5H3,(H,16,17) |
Clé InChI |
IUSQTYWVSYWXQD-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)OC)C |
SMILES canonique |
CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)






